molecular formula C23H17FN4O2S B5500288 2-Fluorobenzyl {6-[(E)-2-(2-furyl)-1-ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-3-YL} sulfide

2-Fluorobenzyl {6-[(E)-2-(2-furyl)-1-ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-3-YL} sulfide

Cat. No.: B5500288
M. Wt: 432.5 g/mol
InChI Key: OABQDTKYSGVZBF-VAWYXSNFSA-N
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Description

2-Fluorobenzyl {6-[(E)-2-(2-furyl)-1-ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-3-YL} sulfide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorobenzyl {6-[(E)-2-(2-furyl)-1-ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-3-YL} sulfide typically involves multi-step organic synthesis. The process begins with the preparation of the core benzoxazepine structure, followed by the introduction of the triazine and furan groups. The final step involves the attachment of the 2-fluorobenzyl and sulfide groups under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Fluorobenzyl {6-[(E)-2-(2-furyl)-1-ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-3-YL} sulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development and biochemical research.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism by which 2-Fluorobenzyl {6-[(E)-2-(2-furyl)-1-ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-3-YL} sulfide exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluorobenzyl {6-[(E)-2-(2-furyl)-1-ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-3-YL} sulfide is unique due to its combination of multiple functional groups and heterocyclic structures

Properties

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-6-[(E)-2-(furan-2-yl)ethenyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O2S/c24-18-9-3-1-6-15(18)14-31-23-26-22-21(27-28-23)17-8-2-4-10-19(17)25-20(30-22)12-11-16-7-5-13-29-16/h1-13,20,25H,14H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABQDTKYSGVZBF-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C=CC5=CC=CO5)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)/C=C/C5=CC=CO5)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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